molecular formula C17H24N4O5S B2738249 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-11-7

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2738249
CAS No.: 850936-11-7
M. Wt: 396.46
InChI Key: GYAFDAIOPPDEHF-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs, a scaffold recognized for its significant potential in medicinal chemistry research. This compound features a benzamide core linked to a 5-(methoxymethyl)-1,3,4-oxadiazole ring and a pendant butyl(ethyl)sulfamoyl group. The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, known to contribute to diverse biological activities. The primary research application of this compound is in the development of novel antibacterial agents. Scientific studies on closely related analogs have demonstrated potent bacteriostatic activity against a range of multidrug-resistant Gram-positive bacterial pathogens . These include clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) reported in the low µg/mL range . A key advantage of this chemical series is that bacteria like MRSA did not readily generate resistance to the core scaffold, unlike what was observed with conventional antibiotics like ciprofloxacin . Furthermore, in vivo studies on a related compound showed efficacy equivalent to fusidic acid in reducing MRSA burden in a mouse skin wound infection model, indicating its potential for therapeutic development . The mechanism of action, while not fully elucidated for this specific compound, is an area of active investigation. The presence of the sulfamoyl group suggests potential for enzyme inhibition. Related sulfamoyl-containing compounds are known to act as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases, which are relevant targets for neurodegenerative diseases and other conditions . The molecular structure, particularly the sulfamoyl and benzamide groups, is likely involved in targeted interactions with key bacterial proteins or enzymes, disrupting vital cellular processes. This product is provided for non-human research applications only. It is strictly intended for in-vitro studies in controlled laboratory settings and is not approved for any human or veterinary therapeutic, diagnostic, or other clinical use. This compound represents a valuable chemical tool for microbiologists and medicinal chemists exploring new strategies to overcome antibiotic resistance and for investigating novel enzyme inhibitors.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c1-4-6-11-21(5-2)27(23,24)14-9-7-13(8-10-14)16(22)18-17-20-19-15(26-17)12-25-3/h7-10H,4-6,11-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFDAIOPPDEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The benzamide core can be introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine. The sulfamoyl group is then attached using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while reduction of the oxadiazole ring could produce various reduced heterocycles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives:

Compound Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) XLogP3 Biological Activity Synthesis Yield Key Reference
Target Compound : 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Butyl-ethyl Methoxymethyl ~428.1 (estimated) ~2.5 Inferred: Potential Trr1 inhibition (based on LMM series) Not reported
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl-methyl 4-Methoxyphenylmethyl ~531.6 ~3.8 Antifungal activity against C. albicans (MIC: 50 µg/mL) 38% (analog series)
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl-ethyl Furan-2-yl ~476.5 ~3.2 Antifungal activity against C. albicans (MIC: 100 µg/mL) 18% (analog series)
D35 : 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide None Pyridin-4-yl ~281.3 ~1.5 Inhibitor of alanine dehydrogenase (DLAC screening) Not reported
Compound 6a : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio Phenylsulfonyl ~369.4 ~2.1 Carbonic anhydrase II inhibition (IC50: 0.12 µM) Not reported
533870-21-2 : 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Butyl-ethyl 2,4-Dimethoxyphenyl 488.6 3.3 Inferred: Enhanced lipophilicity for membrane penetration Not reported
850936-18-4 : 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Bis(2-cyanoethyl) Methoxymethyl 418.4 -0.9 Inferred: High polarity for aqueous solubility Not reported

Key Observations

Structural Impact on Activity :

  • The sulfamoyl substituent influences target selectivity. For example, LMM5 (benzyl-methyl) and LMM11 (cyclohexyl-ethyl) exhibit antifungal activity due to Trr1 inhibition, while the target compound’s butyl-ethyl group may balance hydrophobicity and steric effects for improved enzyme binding .
  • The oxadiazole substituent modulates solubility and binding. Methoxymethyl (target) and methoxyphenyl (LMM5) enhance hydrophilicity compared to furan (LMM11) or dimethoxyphenyl (533870-21-2), which may improve pharmacokinetics .

Physicochemical Properties :

  • The target compound’s estimated XLogP3 (~2.5) suggests moderate lipophilicity, favoring cellular uptake while retaining solubility—a critical balance for antifungal agents .
  • Derivatives with aromatic substituents (e.g., 2,4-dimethoxyphenyl) show higher XLogP3 (>3), which may enhance membrane permeability but reduce aqueous solubility .

Synthesis Efficiency: Analogous compounds like LMM5 and LMM11 were synthesized with yields of 18–38% using coupling reactions with acyl chlorides .

Mechanistic Insights :

  • The LMM series inhibits Trr1, disrupting redox balance in C. albicans . The target compound’s sulfamoyl group may similarly interact with Trr1’s active site, while the methoxymethyl group could reduce off-target effects compared to bulkier substituents.

Biological Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula: C17H24N4O5S
  • IUPAC Name: this compound

Structural Characteristics

The compound features:

  • A benzamide core.
  • A sulfamoyl group that may influence interactions with biological targets.
  • A 1,3,4-oxadiazole ring , which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfamoyl group may facilitate binding to active sites of enzymes, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with biomolecules, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that This compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with specific signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of related sulfamoyl compounds against Escherichia coli and Staphylococcus aureus, finding significant inhibition at low concentrations.
  • Cytotoxicity Assays
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values indicating potent cytotoxic effects, suggesting potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

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